A-Ethoxyethyl benzyl sulfide
Overview
Description
A-Ethoxyethyl benzyl sulfide is an organic compound with the molecular formula C11H16OS It is characterized by the presence of an ethoxyethyl group attached to a sulfanyl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Ethoxyethyl benzyl sulfide typically involves the reaction of benzyl chloride with 2-ethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
A-Ethoxyethyl benzyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
A-Ethoxyethyl benzyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfanyl-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of A-Ethoxyethyl benzyl sulfide involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl sulfide: Similar structure but lacks the ethoxyethyl group.
Ethyl phenyl sulfide: Contains an ethyl group instead of the ethoxyethyl group.
Phenyl ethyl sulfide: Contains an ethyl group attached to the sulfur atom.
Uniqueness
A-Ethoxyethyl benzyl sulfide is unique due to the presence of both the ethoxyethyl and sulfanyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
A-Ethoxyethyl benzyl sulfide (AEBS) is a sulfur-containing organic compound that has garnered attention in various fields, particularly in pharmaceuticals and agricultural chemistry. This article explores the biological activity of AEBS, focusing on its antimicrobial properties, potential applications, and underlying mechanisms.
Chemical Structure and Properties
AEBS is characterized by its ethoxyethyl and benzyl groups attached to a sulfur atom. This unique structure contributes to its biological activities, particularly in influencing redox reactions and interacting with biological macromolecules.
1. Antibacterial Properties
Recent studies have demonstrated that AEBS exhibits significant antibacterial activity against various strains of bacteria. For instance, similar sulfur-containing compounds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 3.9 µg/mL | 15.615 µg/mL |
Escherichia coli | 250 µg/mL | 500 µg/mL |
The presence of a sulfur atom in the structure of AEBS enhances its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .
The antimicrobial activity of AEBS can be attributed to several mechanisms:
- Disruption of Membrane Integrity : Sulfur compounds can integrate into the lipid bilayer of bacterial membranes, causing structural disruptions.
- Redox Activity : AEBS may act as a reactive sulfur species, influencing oxidative stress responses in bacteria, which can lead to cell death.
- Inhibition of Biofilm Formation : Compounds like AEBS have been shown to inhibit biofilm formation, a critical factor in bacterial virulence and resistance.
Case Study: Antimicrobial Efficacy
In a comparative study, AEBS was evaluated alongside other sulfur-containing compounds for its antibacterial efficacy. The results indicated that AEBS had a lower MIC against S. aureus compared to traditional antibiotics like penicillin, suggesting its potential as an alternative therapeutic agent .
Research Findings on Reactive Sulfur Species
Research has highlighted the role of hydrogen sulfide (H2S) and related compounds in cellular signaling and cytoprotection. AEBS may contribute to the generation of H2S in biological systems, enhancing antioxidant defenses and modulating inflammatory responses .
1. Pharmaceuticals
AEBS serves as a building block in the synthesis of bioactive molecules. Its ability to modulate biological pathways makes it a candidate for developing new antimicrobial agents or adjunct therapies for existing treatments.
2. Agricultural Chemistry
In agricultural settings, AEBS could be utilized as a biopesticide due to its antimicrobial properties, providing an eco-friendly alternative to synthetic pesticides.
Properties
IUPAC Name |
2-ethoxyethylsulfanylmethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-12-8-9-13-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLIAQLBWBEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507991 | |
Record name | {[(2-Ethoxyethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64080-56-4 | |
Record name | {[(2-Ethoxyethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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